Bis(2,2,3,3,3-pentafluoropropyl)ether
Overview
Description
“Bis(2,2,3,3,3-pentafluoropropyl)ether” is a chemical compound with the molecular formula C6H4F10O . It is also known by its IUPAC name "1,1,1,2,2-Pentafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane" .
Molecular Structure Analysis
The molecular structure of “Bis(2,2,3,3,3-pentafluoropropyl)ether” consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The exact structure can be represented by the InChI string: "InChI=1S/C6H4F10O/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h1-2H2" .Physical And Chemical Properties Analysis
“Bis(2,2,3,3,3-pentafluoropropyl)ether” has an average mass of 282.079 Da and a monoisotopic mass of 282.010254 Da . The predicted boiling point is 88.1±40.0 °C and the predicted density is 1.495±0.06 g/cm3 .Scientific Research Applications
Synthesis and Material Properties
Bis(2,2,3,3,3-pentafluoropropyl)ether and its related compounds have been utilized in various scientific applications. One notable use is in the synthesis of aromatic poly(ether imide)s, which are materials known for their high thermal stability and solubility. For instance, polymers derived from bis(ether anhydride) monomers exhibit properties like high glass transition temperatures and stability at high temperatures, making them suitable for industrial applications (Hsiao & Yu, 1997). Similarly, fluorinated polyimides, synthesized using compounds with ether and trifluoromethyl groups, show significant organosolubility and desirable optical properties, useful in advanced material science applications (Jang et al., 2007).
Chemical Reactions and Catalysis
In the field of chemical reactions and catalysis, derivatives of Bis(2,2,3,3,3-pentafluoropropyl)ether, such as bis(methoxypropyl) ether, have been found to promote oxidation reactions under metal- and base-free conditions. This process is environmentally friendly and offers high conversion and selectivity, which is crucial for sustainable chemistry practices (Liu et al., 2018).
Environmental and Safety Assessments
Research on derivatives of bis(2,2,3,3,3-pentafluoropropyl)ether also includes environmental behavior and safety assessment. For example, bis(2,3,3,3-tetrachloropropyl) ether, a related compound, has been studied for its environmental impact and toxicological characteristics. Understanding the environmental behavior of these compounds is crucial for ensuring safe and responsible use in various applications (Lin, 2008).
properties
IUPAC Name |
1,1,1,2,2-pentafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F10O/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYOKACDPBMEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278232 | |
Record name | Ether, bis(2,2,3,3,3-pentafluoropropyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,3,3,3-pentafluoropropyl)ether | |
CAS RN |
1691-22-1 | |
Record name | Ether, bis(2,2,3,3,3-pentafluoropropyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1691-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, bis(2,2,3,3,3-pentafluoropropyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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